Genkwanin

Catalog No.
S623216
CAS No.
437-64-9
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Genkwanin

CAS Number

437-64-9

Product Name

Genkwanin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

JPMYFOBNRRGFNO-UHFFFAOYSA-N

Synonyms

5,4'-dihydroxy-7-methoxy-flavone, 5,4'-dihydroxy-7-methoxyflavone, gengkwanin, genkwanin

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O

Genkwanin is a non-glycosylated flavonoid, specifically classified as an O-methylated flavone, with the chemical formula C16H12O5C_{16}H_{12}O_5 and a molecular weight of 284.26 g/mol. It is structurally characterized by a methoxy group at the 7-position of the apigenin backbone, making it a derivative of apigenin. Genkwanin is primarily isolated from various plant sources, including the seeds of Alnus glutinosa and the leaves of ferns such as Notholaena bryopoda and Asplenium normale . The compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Research suggests Genkwanin exhibits various biological activities, potentially through multiple mechanisms. Here are some key aspects:

  • Anti-inflammatory Activity: Genkwanin might suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, thereby reducing inflammation [].
  • Anti-cancer Activity: Studies suggest Genkwanin may induce cell death in cancer cells through various pathways, including cell cycle arrest and apoptosis [].
  • Antioxidant Activity: The presence of hydroxyl groups in the structure suggests Genkwanin might act as an antioxidant, scavenging free radicals that contribute to cellular damage.
Typical of flavonoids. Its structure allows it to undergo oxidation and reduction reactions, as well as reactions involving electrophilic substitution due to the presence of multiple hydroxyl groups. Additionally, genkwanin can form complexes with metal ions and may participate in conjugation reactions with other biomolecules, enhancing its bioactivity .

Genkwanin exhibits significant biological activities, particularly in anti-inflammatory and antioxidant capacities. Studies have demonstrated that genkwanin can inhibit proinflammatory mediators such as inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 in macrophages activated by lipopolysaccharides . Furthermore, it has shown protective effects against neuroinflammation and cytotoxicity in models of Parkinson's disease by inhibiting pathways associated with inflammation . Its antioxidant properties contribute to reducing oxidative stress, which is linked to various chronic diseases .

Genkwanin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent extraction techniques from plants known to contain the compound. For instance, genkwanin has been isolated from Daphne genkwa using normal-phase flash chromatography . Chemical synthesis may involve methylation of apigenin or other flavonoid precursors under controlled conditions to yield genkwanin with high purity.

The applications of genkwanin are diverse, ranging from its use in traditional medicine to potential pharmaceutical developments. Its anti-inflammatory properties make it a candidate for treating conditions associated with chronic inflammation, such as arthritis and neurodegenerative diseases. Additionally, genkwanin's antioxidant activity suggests potential use in dietary supplements aimed at reducing oxidative stress . Research is ongoing into its efficacy as an antitumor agent, particularly in breast cancer therapy .

Interaction studies have highlighted genkwanin's role in modulating various signaling pathways related to inflammation. It has been shown to affect the mitogen-activated protein kinase signaling pathway by regulating microRNA-101 and MAPK phosphatase 1 expression levels . These interactions suggest that genkwanin may serve as a therapeutic agent by targeting specific molecular pathways involved in inflammatory responses.

Genkwanin shares structural similarities with several other flavonoids, which may exhibit comparable biological activities. Below is a comparison table highlighting some similar compounds:

CompoundStructure TypeKey ActivitiesUnique Features
ApigeninFlavoneAntioxidant, anti-inflammatoryFound in many fruits and vegetables
LuteolinFlavoneAnti-inflammatory, anticancerStronger anti-inflammatory properties
QuercetinFlavonolAntioxidant, antihistamineBroad spectrum of health benefits
KaempferolFlavonolAntioxidant, anti-cancerFound in high concentrations in kale
ChrysinFlavoneAnti-inflammatory, anxiolyticKnown for its potential aromatase inhibition

Genkwanin's uniqueness lies in its specific methylation pattern that influences its reactivity and biological activity compared to these similar compounds. Its selective inhibition of inflammatory mediators through specific signaling pathways further distinguishes it within this group of flavonoids .

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

UNII

5K3I5D6B2B

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

437-64-9

Wikipedia

Genkwanin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
Wollenweber, E., et al., Nat. Prod. Communications, 2, 997

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